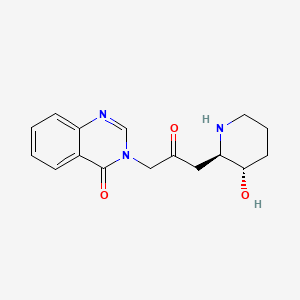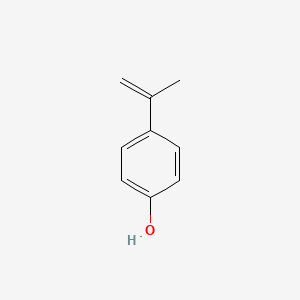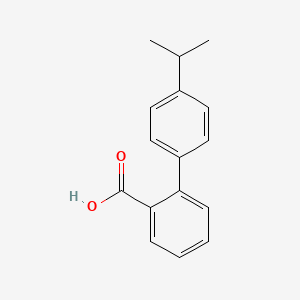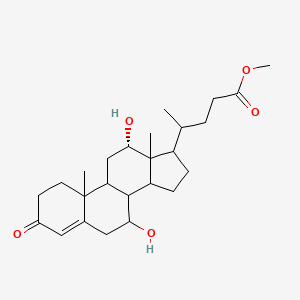
Methyl 3-keto-delta-4-cholate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-keto-delta-4-cholate, also known as (7a,12a)-7,12-Dihydroxy-3-oxochol-4-en-24-oic acid methyl ester, is a chemical compound with the molecular formula C25H38O5 and a molecular weight of 418.57 g/mol . This compound is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-keto-delta-4-cholate can be synthesized through the oxidation of cholic acid derivatives. One common method involves the use of strong oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to oxidize the hydroxyl groups at positions 3 and 7 of cholic acid, resulting in the formation of the keto group at position 3 .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the oxidation process .
化学反应分析
Types of Reactions: Methyl 3-keto-delta-4-cholate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the 7 and 12 positions, leading to the formation of additional keto groups.
Reduction: The keto group at position 3 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups at positions 7 and 12 can undergo substitution reactions with various reagents to form esters or ethers
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions
Major Products:
Oxidation: Formation of additional keto groups
Reduction: Conversion of the keto group to a hydroxyl group
Substitution: Formation of esters or ethers
科学研究应用
Methyl 3-keto-delta-4-cholate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in bile acid metabolism and its potential effects on liver function and cholesterol levels.
Medicine: Investigated for its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
作用机制
The mechanism of action of Methyl 3-keto-delta-4-cholate involves its interaction with specific molecular targets and pathways in the body. It is believed to modulate bile acid metabolism by influencing the activity of enzymes involved in the synthesis and breakdown of bile acids. This compound may also interact with nuclear receptors such as the farnesoid X receptor (FXR), which plays a key role in regulating bile acid homeostasis and lipid metabolism .
相似化合物的比较
Cholic Acid: The parent compound of Methyl 3-keto-delta-4-cholate, with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.
Uniqueness: this compound is unique due to the presence of a keto group at position 3, which imparts distinct chemical properties and reactivity compared to other bile acids. This structural difference allows for unique interactions with enzymes and receptors involved in bile acid metabolism, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
methyl 4-[(7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14?,17?,18?,19?,20-,21+,23?,24?,25?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGYXJXWCGIHQC-IIBMONLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](CC4=CC(=O)CCC34C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
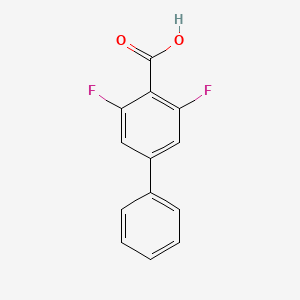

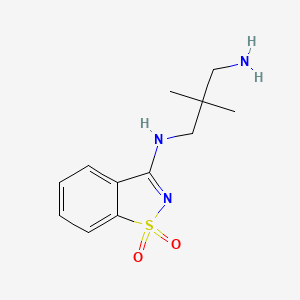
![[2-(Ethylthio)ethyl]methylamine](/img/structure/B7838521.png)
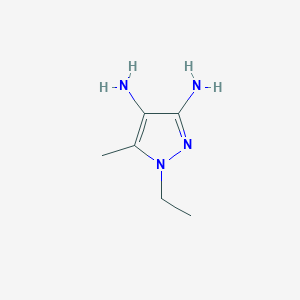
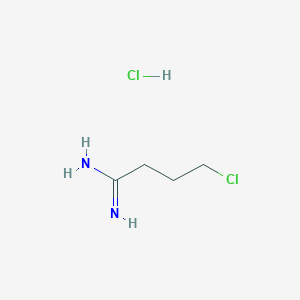
![[1-Ethoxy-2-(4-fluorophenyl)ethylidene]azanium;chloride](/img/structure/B7838565.png)
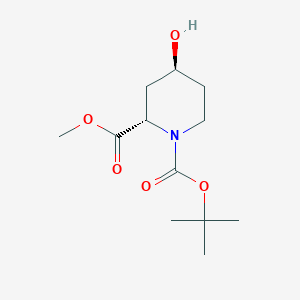
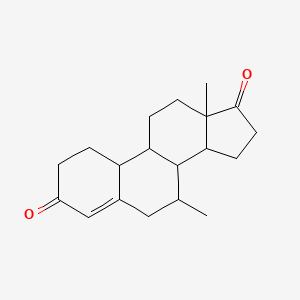
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)
